2-((2,4-Dinitrofenil)tio)-1-morfolinoetanona

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

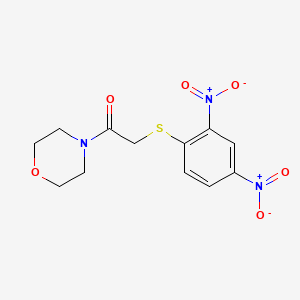

2-((2,4-Dinitrophenyl)thio)-1-morpholinoethanone is an organic compound characterized by the presence of a dinitrophenyl group, a thioether linkage, and a morpholino group

Aplicaciones Científicas De Investigación

2-((2,4-Dinitrophenyl)thio)-1-morpholinoethanone has several applications in scientific research:

Mecanismo De Acción

Target of Action

It is chemically related to 2,4-dinitrophenol (dnp), which is known to target thePentaerythritol tetranitrate reductase . This enzyme plays a crucial role in the process of oxidative phosphorylation .

Mode of Action

Dnp, a related compound, is known to act as anoxidative phosphorylation uncoupling agent . It disrupts the proton gradient across the mitochondrial membrane, leading to increased heat production and metabolic rate .

Biochemical Pathways

Dnp is known to affect theoxidative phosphorylation pathway . By uncoupling this pathway, DNP increases the metabolic rate, leading to increased fat metabolism .

Pharmacokinetics

Dnp exhibits significantnonlinear pharmacokinetics , attributed to nonlinear plasma protein binding and nonlinear partitioning into liver and kidney . Following administration, DNP distribution to tissues is limited, with experimentally measured partition coefficients found to be less than 1 for all analyzed tissues .

Result of Action

Dnp, a related compound, is known to cause a significant increase in metabolic rate and fat metabolism . This can lead to weight loss, but also to severe toxicities associated with the compound .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-((2,4-Dinitrophenyl)thio)-1-morpholinoethanone. For instance, the compound’s fluorescence intensity ratio and emission peak shift can be utilized for selective detection of 2,4-DNP in water environments . This suggests that the compound’s action can be influenced by the presence of other substances in the environment.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2,4-Dinitrophenyl)thio)-1-morpholinoethanone typically involves the reaction of 2,4-dinitrophenylhydrazine with a suitable thioether precursor under controlled conditions. The reaction is often carried out in an organic solvent such as ethanol or methanol, with the addition of a base to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .

Análisis De Reacciones Químicas

Types of Reactions

2-((2,4-Dinitrophenyl)thio)-1-morpholinoethanone undergoes various chemical reactions, including:

Substitution: Nucleophilic substitution reactions can occur at the dinitrophenyl group, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Tin(II) chloride, iron powder, hydrochloric acid.

Substitution: Nucleophiles such as amines, thiols, or alcohols.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amino derivatives.

Substitution: Various substituted phenyl derivatives.

Comparación Con Compuestos Similares

Similar Compounds

2-(2,4-Dinitrophenyl)hydrazono derivatives: These compounds share the dinitrophenyl group and exhibit similar reactivity and applications.

5-chloro-3-(2-(2,4-dinitrophenyl)hydrazono)indolin-2-one: This compound has been studied for its antiviral properties and shares structural similarities with 2-((2,4-Dinitrophenyl)thio)-1-morpholinoethanone.

2,4-Dinitrophenylhydrazine: A precursor in the synthesis of various dinitrophenyl derivatives and used in similar biochemical assays.

Uniqueness

2-((2,4-Dinitrophenyl)thio)-1-morpholinoethanone is unique due to the presence of the morpholino group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other dinitrophenyl derivatives and contributes to its specific applications in scientific research .

Actividad Biológica

2-((2,4-Dinitrophenyl)thio)-1-morpholinoethanone is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article synthesizes available research findings to provide a comprehensive overview of its biological activity, including antioxidant properties and enzyme inhibition.

Chemical Structure and Properties

The compound is characterized by a dinitrophenyl thioether linkage and a morpholino group, which may influence its biological interactions. The presence of the dinitrophenyl moiety is significant, as nitro groups are known to impart various biological effects.

Antioxidant Activity

Research has indicated that compounds similar to 2-((2,4-Dinitrophenyl)thio)-1-morpholinoethanone exhibit notable antioxidant properties. A study conducted on related compounds revealed their ability to scavenge free radicals and reduce oxidative stress through various in vitro assays:

- ABTS Radical Scavenging : The ability to neutralize the ABTS radical was assessed, showing promising results for compounds with similar structures.

- Ferric Ion Reducing Power : This assay measures the capacity to reduce ferric ions (Fe³⁺) to ferrous ions (Fe²⁺), indicating potential antioxidant activity.

- Ferrous Ion Chelating Activity : The chelation of ferrous ions was also evaluated, which is crucial for preventing oxidative damage.

The findings suggest that 2-((2,4-Dinitrophenyl)thio)-1-morpholinoethanone could possess significant antioxidant capabilities comparable to standard antioxidants such as butylated hydroxyanisole (BHA) and trolox .

Enzyme Inhibition

Another critical aspect of the biological activity of this compound is its potential as an enzyme inhibitor. Specifically, it has been studied for its inhibitory effects on human carbonic anhydrases (hCA), which are essential for maintaining acid-base balance in the body:

- Inhibition of hCA Isozymes : The compound demonstrated varying inhibition values (Ki) against hCA I and hCA II. These values ranged from 4.88 µM to 193.4 µM for hCA I and from 5.295 µM to 54.75 µM for hCA II, indicating a moderate level of inhibitory activity .

Case Studies and Research Findings

Several studies have contributed to the understanding of the biological activity of compounds related to 2-((2,4-Dinitrophenyl)thio)-1-morpholinoethanone:

- Antioxidant Evaluation : A study published in ChemistrySelect highlighted the synthesis of various nitrobenzene derivatives and their antioxidant activities. The results indicated that structural modifications significantly influenced their efficacy as antioxidants .

- Enzyme Inhibition Studies : Research focusing on enzyme inhibition revealed that certain modifications in the chemical structure could enhance or diminish the inhibitory effects on carbonic anhydrases, emphasizing the importance of structure-activity relationships in drug design.

Summary Table of Biological Activities

Propiedades

IUPAC Name |

2-(2,4-dinitrophenyl)sulfanyl-1-morpholin-4-ylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O6S/c16-12(13-3-5-21-6-4-13)8-22-11-2-1-9(14(17)18)7-10(11)15(19)20/h1-2,7H,3-6,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRRFSPOUWPFNIW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)CSC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.